An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-5-nitroimidazole
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-5-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Benzyl-5-nitroimidazole (CAS No. 159790-78-0), a member of the 5-nitroimidazole class of compounds. This class is renowned for its antimicrobial and antiprotozoal activities. This document collates available physicochemical data, provides a representative synthesis protocol, and discusses the established mechanism of action for 5-nitroimidazoles. Furthermore, it outlines key experimental protocols for the evaluation of this compound's biological activity, including antimicrobial susceptibility testing, DNA damage assays, and nitroreductase activity assays. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
1-Benzyl-5-nitroimidazole is a heterocyclic aromatic compound. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been reported by various chemical suppliers.
Table 1: Physicochemical Properties of 1-Benzyl-5-nitroimidazole
| Property | Value | Source |
| CAS Number | 159790-78-0 | Cenmed, BLD Pharm |
| Molecular Formula | C₁₀H₉N₃O₂ | Cenmed, BLD Pharm |
| Molecular Weight | 203.20 g/mol | Cenmed, BLD Pharm |
| Predicted Boiling Point | 403.2 ± 20.0 °C | ChemicalBook |
| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemicalBook |
| Physical Appearance | Solid (form may vary) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents. | General knowledge |
Table 2: Safety Information for 1-Benzyl-5-nitroimidazole
| Hazard Statement Codes | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
Spectral Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the aromatic ring protons) and signals for the protons on the imidazole ring.
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¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbons of the benzyl group and the imidazole ring. The carbon atom attached to the nitro group will be significantly deshielded.
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IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzyl substituent.
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of 1-Benzyl-5-nitroimidazole is not widely published. However, the synthesis can be achieved through the N-alkylation of 5-nitroimidazole with benzyl chloride. The following is a representative protocol adapted from general methods for the N-alkylation of imidazoles.
Representative Synthesis of 1-Benzyl-5-nitroimidazole
Reaction Scheme:
Materials:
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5-Nitroimidazole
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Benzyl chloride
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using Potassium Carbonate):
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To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).
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Add benzyl chloride (1.05 equivalents) to the suspension.
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Heat the reaction mixture to 70°C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the crude product in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the product by column chromatography on silica gel or by recrystallization.
Biological Activity and Mechanism of Action
1-Benzyl-5-nitroimidazole belongs to the 5-nitroimidazole class of compounds, which are known for their potent activity against anaerobic bacteria and protozoa.[1][2][3]
The mechanism of action of 5-nitroimidazoles is a multi-step process that occurs selectively in anaerobic or microaerophilic environments.[1][4]
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Cellular Uptake: The uncharged 5-nitroimidazole molecule passively diffuses into the microbial cell.[4]
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Reductive Activation: Inside the anaerobic microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[1][5]
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Formation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion. Further reduction can lead to the formation of other cytotoxic intermediates, including nitroso radicals and hydroxylamines.[1][3]
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DNA Damage: These reactive radical species are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and loss of helical structure.[1][4] This disruption of DNA replication and repair ultimately results in cell death.
Caption: Mechanism of action of 5-nitroimidazoles.
Experimental Protocols
The evaluation of the biological activity of 1-Benzyl-5-nitroimidazole would involve standard microbiological and biochemical assays.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, can be used to detect DNA strand breaks in microbial cells exposed to the compound.
Workflow for Comet Assay:
Caption: Workflow for DNA damage assessment using the comet assay.
Nitroreductase Activity Assay
This assay measures the activity of the nitroreductase enzyme responsible for activating the 5-nitroimidazole prodrug.
Workflow for a Cell-Free Nitroreductase Assay:
Caption: Workflow for a cell-free nitroreductase assay.
Conclusion
1-Benzyl-5-nitroimidazole is a compound of interest within the broader class of 5-nitroimidazoles, which have a well-established role as antimicrobial agents. While specific experimental data for this particular molecule is not extensively available, its chemical properties and biological activities can be largely inferred from the known characteristics of the 5-nitroimidazole scaffold. The key to its biological function lies in the reductive activation of the nitro group in anaerobic environments, leading to the generation of cytotoxic radicals that induce DNA damage in susceptible microorganisms. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of 1-Benzyl-5-nitroimidazole and other related compounds in a research and drug development setting.
References
- 1. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
